1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H9ClF3N It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: This compound has a similar phenyl ring substitution pattern but differs in the presence of a trifluoroethanone group instead of a cyclobutanecarbonitrile group.
3-Chloro-5-(trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, making it useful in different types of chemical reactions, particularly in Suzuki coupling reactions
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new chemical entities and the exploration of novel biological activities.
Properties
Molecular Formula |
C12H9ClF3N |
---|---|
Molecular Weight |
259.65 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9ClF3N/c13-10-5-8(11(7-17)2-1-3-11)4-9(6-10)12(14,15)16/h4-6H,1-3H2 |
InChI Key |
UPSWCNBZXZQXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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